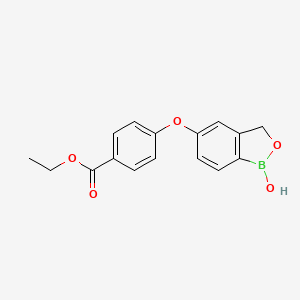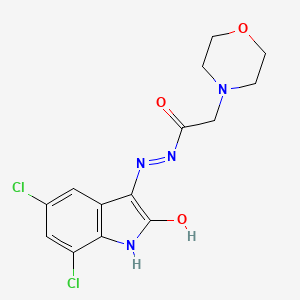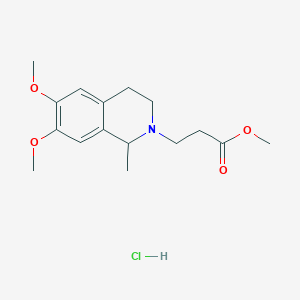
2(1H)-Isoquinolinepropanoic acid, 3,4-dihydro-6,7-dimethoxy-1-methyl-, methyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydro-6,7-dimethoxy-1-methyl-2(1H)-isoquinolinepropanoic acid methyl ester HCl is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique isoquinoline structure, which is often associated with bioactive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-6,7-dimethoxy-1-methyl-2(1H)-isoquinolinepropanoic acid methyl ester HCl typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Methoxylation: Introduction of methoxy groups at the 6 and 7 positions can be done using methanol and a suitable catalyst.
Methylation: The methyl group at the 1 position is introduced using methyl iodide or a similar reagent.
Esterification: The propanoic acid group is esterified using methanol and an acid catalyst.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-6,7-dimethoxy-1-methyl-2(1H)-isoquinolinepropanoic acid methyl ester HCl can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the isoquinoline ring to tetrahydroisoquinoline.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation, while nitration can be achieved using nitric acid and sulfuric acid.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Halogenated or nitrated isoquinoline derivatives.
Scientific Research Applications
3,4-Dihydro-6,7-dimethoxy-1-methyl-2(1H)-isoquinolinepropanoic acid methyl ester HCl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential bioactive properties, including antimicrobial and anticancer activities.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-6,7-dimethoxy-1-methyl-2(1H)-isoquinolinepropanoic acid methyl ester HCl involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that promote therapeutic effects. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl derivatives: These compounds share a similar core structure but differ in the substituents attached to the isoquinoline ring.
Quinoline derivatives: These compounds have a similar aromatic ring structure but lack the specific methoxy and methyl groups present in the target compound.
Uniqueness
3,4-Dihydro-6,7-dimethoxy-1-methyl-2(1H)-isoquinolinepropanoic acid methyl ester HCl is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
92595-51-2 |
|---|---|
Molecular Formula |
C16H24ClNO4 |
Molecular Weight |
329.82 g/mol |
IUPAC Name |
methyl 3-(6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C16H23NO4.ClH/c1-11-13-10-15(20-3)14(19-2)9-12(13)5-7-17(11)8-6-16(18)21-4;/h9-11H,5-8H2,1-4H3;1H |
InChI Key |
NRKOKAWAHJNGFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1CCC(=O)OC)OC)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


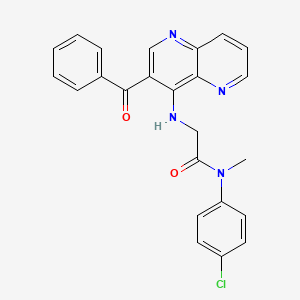
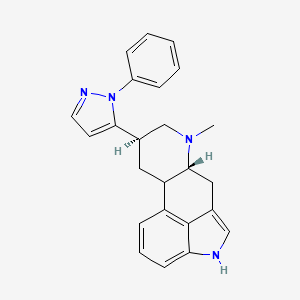
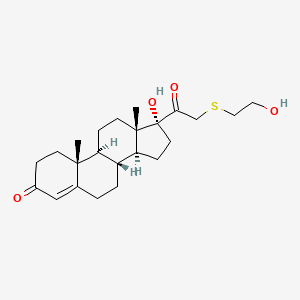
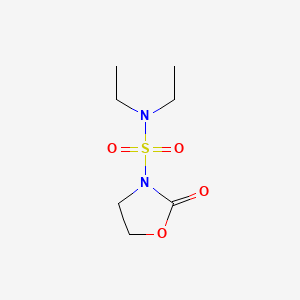
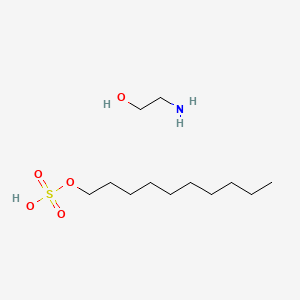
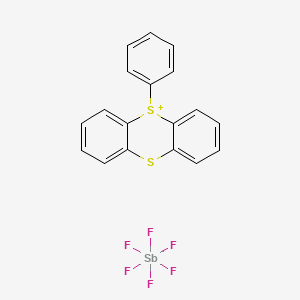
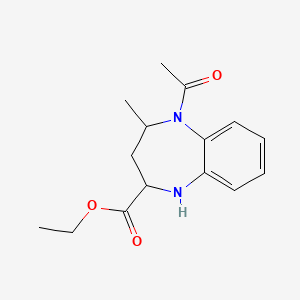


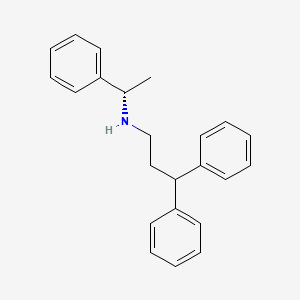
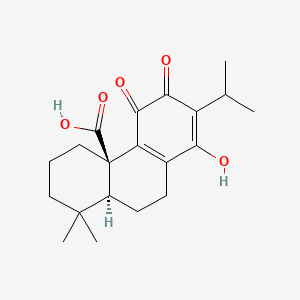
![N-[2-(4-benzhydrylidenepiperidin-1-yl)ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;dihydrochloride](/img/structure/B12748330.png)
